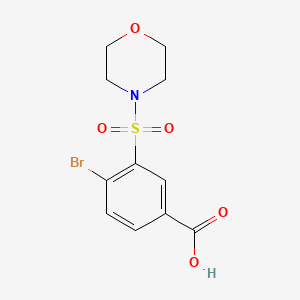

甲基-5-碘-1H-吲哚-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 5-iodo-1H-indole-3-carboxylate is an indolyl carboxylic acid . It’s a reactant used in the biosynthesis of inhibitors of protein kinases, in metal-free Friedel-Crafts alkylation, in the preparation of diphenylsulfonium ylides from Martin’s sulfurane, in cross dehydrogenative coupling reactions, in the synthesis of indirubin derivatives, and in the preparation of aminoindolylacetates .

Synthesis Analysis

The synthesis of methyl 5-iodo-1H-indole-3-carboxylate involves the esterification of indole-5-carboxylic acid . A mixture of methyl 1H-indole-3-carboxylate, potassium carbonate, N, N-dimethylformamide (DMF), and dimethyl carbonate was stirred and refluxed at 130 °C for 6.5 h .Molecular Structure Analysis

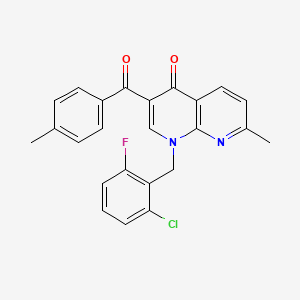

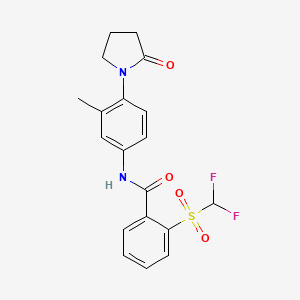

The molecular weight of methyl 5-iodo-1H-indole-3-carboxylate is 301.08 . The InChI code is 1S/C10H8INO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 .Chemical Reactions Analysis

Methyl 5-iodo-1H-indole-3-carboxylate can be used as a reactant in various chemical reactions. For instance, it can be used in the biosynthesis of inhibitors of protein kinases, in metal-free Friedel-Crafts alkylation, in the preparation of diphenylsulfonium ylides from Martin’s sulfurane, in cross dehydrogenative coupling reactions, in the synthesis of indirubin derivatives, and in the preparation of aminoindolylacetates .Physical And Chemical Properties Analysis

Methyl 5-iodo-1H-indole-3-carboxylate is a pale-yellow to yellow-brown solid .科学研究应用

Synthesis of Indole Derivatives

Indoles are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives has garnered attention for their biological activity against cancer cells, microbes, and various disorders. Both natural and synthetic indoles exhibit essential properties .

Anti-Inflammatory and Analgesic Activities

Among indole derivatives, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated anti-inflammatory and analgesic properties. These compounds exhibit promising ulcerogenic indices compared to standard drugs like indomethacin and celecoxib .

作用机制

Target of Action

Indole derivatives, such as methyl 5-iodo-1H-indole-3-carboxylate, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are known to interact with multiple receptors . .

Mode of Action

The mode of action of indole derivatives involves their interaction with these targets, leading to various biological changes

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to diverse downstream effects

Result of Action

The molecular and cellular effects of a compound’s action depend on its interaction with its targets and the biochemical pathways it affects. Indole derivatives are known to have various biologically vital properties . .

安全和危害

The compound is labeled with the hazard symbol XI, indicating that it is irritating to eyes, respiratory system, and skin . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

属性

IUPAC Name |

methyl 5-iodo-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUSKHAFKQXDPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-iodo-1H-indole-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one](/img/structure/B2742118.png)

![2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one](/img/structure/B2742120.png)

![4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2742122.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2742125.png)

![N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2742133.png)

![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2742134.png)